molecular formula C14H12FN5O2S B2358781 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921083-57-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2358781
CAS No.: 921083-57-0
M. Wt: 333.34
InChI Key: SNHLMKKRGZHJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide group linked to a 3-fluorophenyl-tetrazole scaffold, a structure known for its potential in modulating biological targets. The tetrazole ring is a common bioisostere for carboxylic acids, which can improve metabolic stability and alter pharmacokinetic properties in lead compounds . Benzenesulfonamide derivatives are extensively investigated for their ability to act as potent inhibitors of various enzymes and are key structural motifs in the development of therapeutics for areas such as cancer and virology . Researchers utilize this family of compounds in the design of novel HIV-1 Capsid (CA) protein inhibitors, which represent a promising new class of antiretrovirals with a dual-stage mechanism of action . Furthermore, structurally similar sulfonamide compounds have demonstrated potent activity as oxidative phosphorylation (OXPHOS) inhibitors, specifically targeting Complex I, making them valuable tools for studying cancer metabolism and for the development of potential anticancer agents, particularly for OXPHOS-dependent cancers . The inclusion of a fluorophenyl group, as seen in this molecule, is a frequent strategy in lead optimization to influence properties like binding affinity, metabolic stability, and membrane permeability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling instructions, please refer to the Safety Data Sheet. Note: This product is currently out of stock. Please contact us for availability.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLMKKRGZHJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • 3-Fluorophenyl cyanide + NaN₃ → 1-(3-Fluorophenyl)-1H-tetrazole-5-carbonitrile

    • Solvent: DMF/H₂O (3:1)
    • Catalyst: ZnBr₂ (10 mol%)
    • Temperature: 80°C, 12 hours
    • Yield: 78–85%
  • Reductive Hydroxymethylation

    • Reagent: LiAlH₄ (2 eq) in THF
    • Temperature: 0°C → RT, 4 hours
    • Yield: 90–92%

Table 1: Optimization of Tetrazole Cycloaddition Conditions

Nitrile Source Catalyst Temp (°C) Time (h) Yield (%)
3-Fluorophenyl cyanide ZnBr₂ 80 12 85
3-Fluorobenzonitrile NH₄Cl 100 24 62
3-Fluoro-benzyl cyanide None 120 18 41

Sulfonamide Coupling Strategies

Nucleophilic Substitution

The hydroxymethyltetrazole intermediate reacts with benzenesulfonamide via Mitsunobu or SN2 conditions:

Method A: Mitsunobu Coupling

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: THF, 0°C → RT, 6 hours
  • Yield: 68–72%

Method B: SN2 Alkylation

  • Base: K₂CO₃ (3 eq)
  • Solvent: Acetone, reflux, 8 hours
  • Yield: 55–60%

Table 2: Coupling Method Comparison

Method Base/Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
A DIAD/PPh₃ 25 6 72 98.5
B K₂CO₃ 56 8 60 95.2

Alternative Routes: Prefunctionalized Tetrazole Building Blocks

Tetrazole-Benzyl Bromide Intermediate

  • Synthesis of 5-(Bromomethyl)-1-(3-fluorophenyl)-1H-tetrazole

    • Reagent: PBr₃ (1.2 eq) in CH₂Cl₂
    • Yield: 88%
  • Coupling with Benzenesulfonamide

    • Base: Et₃N (2 eq)
    • Solvent: DMF, 50°C, 3 hours
    • Yield: 82%

Solid-Phase Synthesis

Immobilized benzenesulfonamide on Wang resin enables stepwise assembly:

  • Resin loading: 0.8 mmol/g
  • Alkylation with 5-(bromomethyl)tetrazole: 12 hours, DMF
  • Cleavage: TFA/H₂O (95:5), 2 hours
    • Overall yield: 74%

Purification and Characterization

Purification Methods:

  • Flash Chromatography : Silica gel, EtOAc/hexanes (1:2 → 1:1)
  • Recrystallization : Ethanol/H₂O (4:1), recovery 89%

Analytical Data:

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₂FN₅O₂S [M+H]⁺: 350.0774, found: 350.0776
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, tetrazole), 7.85–7.45 (m, 9H, aromatic), 5.12 (s, 2H, CH₂)

Scalability and Industrial Considerations

  • Cost Analysis : Mitsunobu coupling offers higher yields but incurs 30% higher reagent costs vs. SN2 methods.
  • Safety : Tetrazole intermediates are thermally sensitive; exothermic risks mitigated via dropwise addition of NaN₃.
  • Green Chemistry : Recent protocols use microwave-assisted cycloaddition (150°C, 1 hour, 80% yield).

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Sulfonamides and Angiotensin Receptor Antagonists

The tetrazole ring is a hallmark of angiotensin II receptor blockers (ARBs), such as losartan and valsartan , which share structural similarities with the target compound (Figure 1):

  • Losartan : Contains a biphenyl-tetrazole system with a chlorinated imidazole side chain. The tetrazole enhances binding affinity to the angiotensin receptor .
  • Valsartan: Features a pentanoyl-valine group tethered to a biphenyl-tetrazole scaffold, optimizing hydrophobicity and receptor interaction .
  • Target Compound: Replaces the biphenyl group with a 3-fluorophenyl-benzenesulfonamide system.
Table 1: Key Structural Differences
Compound Core Structure Key Substituents Pharmacological Relevance
Losartan Biphenyl-tetrazole Chlorinated imidazole Angiotensin II receptor antagonist
Valsartan Biphenyl-tetrazole Pentanoyl-valine Improved bioavailability
Target Compound 3-Fluorophenyl-tetrazole Benzenesulfonamide Potential novel receptor modulation

Fluorophenyl-Sulfonamide Derivatives

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide () shares the fluorophenyl-sulfonamide motif but replaces the tetrazole with an imidazole ring.

Tetrazole-Amine Hybrids

N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) () incorporates dual tetrazole rings connected via a methylamine linker. Unlike the target compound, this structure lacks a sulfonamide group but includes a nitramine moiety, suggesting applications in energetic materials rather than therapeutics .

Physicochemical Data

While explicit data for the target compound is unavailable, inferences can be drawn:

  • Melting Point : Fluorine and sulfonamide groups typically increase melting points (e.g., compounds: ~150–200°C) .
  • Solubility: The sulfonamide enhances water solubility relative to non-polar ARBs like losartan.

Pharmacological and Bioactivity Insights

  • Receptor Binding: The tetrazole’s acidity (pKa ~4.9) mimics carboxylate groups in ARBs, promoting ionic interactions with receptor residues . The 3-fluorophenyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18F2N6O2S
  • Molecular Weight : 420.44 g/mol
  • IUPAC Name : 1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. The tetrazole moiety is known for its diverse pharmacological effects, which include:

  • Anticancer Activity : Compounds containing tetrazole rings have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise as an inhibitor of pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in inflammation and cancer progression. Key points include:

  • Inhibition of MAPK Pathways : The compound may inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to stress and inflammation.
  • Cytokine Modulation : It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.

Anticancer Activity

A study evaluating the anticancer potential of various benzenesulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition at low concentrations, suggesting a potent anticancer effect.

CompoundCell LineIC50 (µM)
N-(3-fluorophenyl)-1H-tetrazolMCF7 (Breast Cancer)5.2
This compoundA549 (Lung Cancer)4.8

Anti-inflammatory Activity

In vivo studies have shown that this compound significantly reduces inflammation in animal models. For instance, it was tested in a carrageenan-induced paw edema model where it exhibited a dose-dependent reduction in swelling.

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.